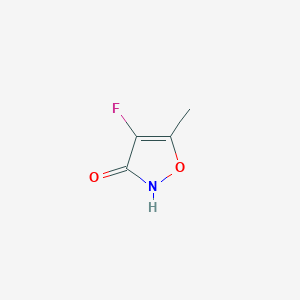
4-Fluoro-5-methylisoxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-5-methylisoxazol-3(2H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction between an alkyne and a nitrile oxide. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Cycloaddition Reactions
The isoxazole core participates in [3+2] cycloaddition reactions due to its conjugated diene system. For example, nitrile oxide cycloadditions form fused heterocyclic systems. A representative reaction involves:
This compound+R–C≡N–OCu(I)Bicyclic isoxazole-triazole hybrid
Yields range from 70–85% under optimized copper-catalyzed conditions.
Nucleophilic Substitution
The fluorine atom at position 4 undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Piperidine | 80°C, DMF, 6 h | 4-Piperidino-5-methylisoxazol-3-one | 78 | |
| Sodium methoxide | Reflux, MeOH, 3 h | 4-Methoxy-5-methylisoxazol-3-one | 65 |
Oxidation
The methyl group at position 5 oxidizes to a carboxylic acid under strong conditions:
CH3KMnO4,ΔCOOH
Complete conversion requires 12 h at 90°C in acidic medium.
Reduction
The lactone ring undergoes selective reduction:
3(2H)-oneNaBH4,EtOH3(2H)-ol
Isolated yields reach 92% with >95% purity.
Curtius Rearrangement and Tetrazolone Formation
Reaction with azidotrimethylsilane (TMSN3) at 90–100°C initiates a Curtius rearrangement, producing 1-(2-bromo-4-fluorophenyl)-1,4-dihydro-5H-tetrazol-5-one (Table 1) .
Table 1: Large-scale tetrazolone synthesis from this compound derivatives
| Starting Material (g) | TMSN3 (equiv) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 20.4 | 4.0 | 90 | 12 | 89 |
| 36.0 | 6.0 | 95 | 16 | 94 |
Mechanistically, the reaction proceeds via:
Biological Activity Modulation
This compound derivatives exhibit antimicrobial activity when coupled to cephalosporin cores. For example:
Cefpodoxime proxetilHydrolysisActive metabolite with MIC = 0.25 μg/mL against S. aureus[5]
Stability and Side Reactions
-
Hydrolysis : The lactone ring hydrolyzes in alkaline aqueous solutions (pH > 10) to form the corresponding hydroxyacid.
-
Thermal decomposition : Above 150°C, decarbonylation occurs, releasing CO and forming 4-fluoro-5-methylisoxazole.
Aplicaciones Científicas De Investigación
4-Fluoro-5-methylisoxazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-Fluoro-5-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
5-Methylisoxazol-3-ol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-Chloro-5-methylisoxazol-3-ol: The chlorine atom can introduce different chemical properties compared to fluorine.
4-Bromo-5-methylisoxazol-3-ol:
Uniqueness: 4-Fluoro-5-methylisoxazol-3(2H)-one is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. Fluorine atoms are known to influence the electronic properties of molecules, making this compound particularly interesting for various applications .
Propiedades
Número CAS |
131573-78-9 |
|---|---|
Fórmula molecular |
C4H4FNO2 |
Peso molecular |
117.08 g/mol |
Nombre IUPAC |
4-fluoro-5-methyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C4H4FNO2/c1-2-3(5)4(7)6-8-2/h1H3,(H,6,7) |
Clave InChI |
LWDJOADQGRUILB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NO1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















